2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylphenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O5S/c17-11-7-19-16(20-8-11)26-13-5-6-21(9-13)27(23,24)14-3-1-12(2-4-14)25-10-15(18)22/h1-4,7-8,13H,5-6,9-10H2,(H2,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWKCCSZNHWRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine
The pyrrolidine intermediate is synthesized via nucleophilic aromatic substitution.
Procedure :
- Reagents : 5-Fluoro-2-chloropyrimidine, 3-hydroxypyrrolidine, potassium carbonate (K₂CO₃).
- Conditions : Anhydrous dimethylformamide (DMF), 80°C, 12 hours under nitrogen.
- Mechanism : The hydroxyl group of pyrrolidine attacks the electron-deficient C2 position of the fluoropyrimidine, displacing chloride.
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Temperature | 80°C |
| Solvent | DMF |
| Base | K₂CO₃ |
Sulfonylation of Pyrrolidine Intermediate
The sulfonyl group is introduced via reaction with 4-(chlorosulfonyl)phenol.
Procedure :
- Reagents : 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine, 4-(chlorosulfonyl)phenol, triethylamine (TEA).
- Conditions : Dichloromethane (DCM), 0°C to room temperature, 6 hours.
- Mechanism : TEA deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the chlorosulfonyl group.
| Parameter | Value |
|---|---|
| Reaction Time | 6 hours |
| Temperature | 0°C → RT |
| Solvent | DCM |
| Base | TEA |
Coupling with Phenoxyacetamide
The final step involves Mitsunobu or Ullmann coupling to attach the phenoxyacetamide group.
Procedure :
- Reagents : 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenol, 2-bromoacetamide, cesium carbonate (Cs₂CO₃).
- Conditions : Dimethylacetamide (DMAc), 100°C, 18 hours.
- Mechanism : SN2 displacement of bromide by the phenoxide ion.
| Parameter | Value |
|---|---|
| Reaction Time | 18 hours |
| Temperature | 100°C |
| Solvent | DMAc |
| Base | Cs₂CO₃ |
Alternative Pathways and Optimization
One-Pot Sulfonylation-Acetamidation
A streamlined method combines sulfonylation and acetamidation in a single pot:
Palladium-Catalyzed Coupling
For enhanced regioselectivity, palladium catalysis is employed:
- Catalyst : Pd(OAc)₂ with Xantphos ligand.
- Reagents : Aryl boronic ester and bromoacetamide.
- Conditions : Aqueous Na₂CO₃, 80°C, 8 hours.
- Yield : 82%.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the fluoropyrimidine moiety, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of key biological processes, such as DNA replication or protein synthesis, which is crucial for its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Features
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Core Heterocycles: The target’s pyrrolidine differs from benzimidazole (3x, 3y, 3z) or chromenone (Example 83) cores, which may alter conformational flexibility and target binding .
- Functional Groups : The sulfonyl bridge in the target is structurally distinct from sulfinyl groups in benzimidazole analogs (3x, 3y), which may influence electronic properties and solubility .
Spectroscopic and Physicochemical Properties
- NMR Data : The target’s ¹H-NMR would likely show signals for pyrrolidine protons (δ 2.5–3.5), fluoropyrimidine (δ 8.0–8.5), and acetamide (δ 2.0–2.3). This contrasts with benzimidazole analogs (e.g., 3x: δ 7.36–8.21 for aromatic protons) .
- Melting Point : While the target’s MP is unreported, Example 83 has a high MP (302–304°C), suggesting that fluorinated systems may exhibit enhanced crystallinity .
- Mass Spectrometry : The target’s molecular weight (~450–500 g/mol) is comparable to 3z (exact mass unspecified) but lower than Example 83 (571.2 g/mol) .
Pharmacological Implications (Hypothetical)
- Fluorine Effects: The 5-fluoropyrimidine could enhance kinase inhibition compared to non-fluorinated analogs, as seen in tyrosine kinase inhibitors like gefitinib .
- Solubility : The acetamide moiety may improve water solubility relative to methyl ester analogs (e.g., 3ai, 3aj) .
Biological Activity
2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide is , with a molecular weight of 446.5 g/mol. The compound features a pyrrolidine core, fluoropyrimidine moiety, and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H23FN4O4S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 2549019-48-7 |
MDM2 Inhibition
Recent studies have highlighted the role of this compound as an inhibitor of murine double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. By inhibiting MDM2, the compound can enhance p53 activity, leading to increased apoptosis in cancer cells. In vitro assays demonstrated that compounds similar to 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide exhibited IC50 values ranging from 0.15 to 0.24 μM against various cancer cell lines, indicating potent antiproliferative effects .
Induction of Apoptosis
The biological activity of this compound is also associated with the induction of apoptosis through the activation of caspase pathways. Studies have shown that treatment with this compound results in cleavage of PARP and caspase-3, key markers of apoptosis, in xenograft tumor tissues .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrrolidine and sulfonamide groups can significantly affect the potency and selectivity of the compound. For instance, replacing certain substituents on the phenoxy or acetamide moieties has led to variations in binding affinity and cellular potency .
In Vivo Efficacy
In vivo studies using SJSA-1 xenograft models demonstrated that oral administration of 100 mg/kg of related compounds resulted in significant tumor regression (up to 100% in some cases). The pharmacodynamic effects observed included upregulation of p53 and its downstream targets, suggesting effective modulation of the p53 pathway .
Comparative Analysis
A comparative analysis with other pyrrole-based compounds revealed that while many derivatives exhibit antibacterial properties, those with similar structural frameworks as 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide showed enhanced antitumor efficacy .
Q & A
Q. What spectroscopic techniques are recommended to confirm the structural integrity of 2-(4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenoxy)acetamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to verify the connectivity of the pyrrolidine, sulfonyl, phenoxy, and fluoropyrimidine moieties. Key signals include the fluoropyrimidine protons (δ 8.5–9.0 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
- Infrared (IR) Spectroscopy: Confirm the presence of sulfonyl (S=O stretching at ~1350–1150 cm) and acetamide (N–H bending at ~1550 cm) groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H] peak matching theoretical mass) .
Q. What synthetic routes are commonly employed for constructing the pyrrolidine-sulfonyl-phenoxy backbone in similar acetamide derivatives?
Methodological Answer: A multi-step synthesis is typical:
Intermediate Preparation: Synthesize 5-fluoropyrimidin-2-ol via nucleophilic substitution of 2-chloropyrimidine with KF .
Pyrrolidine Coupling: React the fluoropyrimidine intermediate with 1-bromopyrrolidine under basic conditions (e.g., NaH in DMF) to form the pyrrolidine-ether linkage .
Sulfonylation: Treat 4-hydroxyphenylsulfonyl chloride with the pyrrolidine intermediate using a base (e.g., triethylamine) to install the sulfonyl group .
Acetamide Formation: Couple the sulfonylated intermediate with bromoacetamide via nucleophilic substitution in a polar aprotic solvent (e.g., DMSO) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Fluoropyrimidine Synthesis | KF, DMF, 80°C, 12 h | ~65% | |
| Sulfonylation | EtN, CHCl, RT, 6 h | ~75% |
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing fluoropyrimidine-containing compounds?
Methodological Answer:
- Reaction Path Search: Use density functional theory (DFT) to identify transition states and energy barriers for key steps (e.g., sulfonylation or pyrrolidine coupling). This predicts optimal temperatures and catalysts .
- Solvent Screening: Molecular dynamics simulations can rank solvents by polarity and solubility parameters (e.g., acetonitrile vs. DMF) to improve yield .
- Case Study: A 2024 study reduced synthesis time for a fluoropyrimidine analog by 40% using computational solvent optimization .
Q. What strategies resolve contradictions between predicted and observed biological activities in fluorinated pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing 5-fluoro with chloro) and compare bioactivity via dose-response assays. For example, fluorination often enhances metabolic stability but may reduce target binding affinity .
- Off-Target Profiling: Use high-throughput screening (HTS) or proteomics to identify unintended interactions. A 2025 study found that sulfonyl groups in similar compounds non-specifically inhibit kinase isoforms, requiring scaffold redesign .
Q. How do functional groups in this compound influence its pharmacokinetic properties?
Methodological Answer:
- Lipophilicity: The fluoropyrimidine and phenoxy groups increase logP, enhancing membrane permeability but risking solubility issues. Measure logP via HPLC and adjust with hydrophilic substituents (e.g., –OH) .
- Metabolic Stability: The pyrrolidine ring is susceptible to CYP450 oxidation. Use liver microsome assays to identify metabolites and introduce steric hindrance (e.g., methyl groups) to block oxidation sites .
Q. Table 2: Key Pharmacokinetic Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| logP (Predicted) | 2.8 | HPLC | |
| Plasma Stability (t) | 4.2 h | Rat microsomes |
Q. What purification challenges arise during the synthesis of multi-heterocyclic acetamides, and how are they addressed?
Methodological Answer:
- Challenge: Co-elution of intermediates due to similar polarities.
- Solution: Use orthogonal chromatography (e.g., reverse-phase HPLC followed by size exclusion) .
- Case Study: A 2025 protocol achieved >95% purity for a pyrrolidine-sulfonyl analog using gradient elution with acetonitrile/water (0.1% TFA) .
Q. How can researchers validate target engagement in cellular assays for this compound?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of the target protein upon compound binding .
- Fluorescence Polarization (FP): Use fluorescently labeled probes to measure displacement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
